1,3,6-Triazabicyclo[4.2.1]nonane
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Overview
Description
1,3,6-Triazabicyclo[4.2.1]nonane is a bicyclic organic compound with the molecular formula C6H13N3. It consists of a bicyclo[4.2.1]nonane framework with three nitrogen atoms incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6-Triazabicyclo[4.2.1]nonane typically involves multicomponent reactions. One common method is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is performed under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,3,6-Triazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3,6-Triazabicyclo[4.2.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,6-Triazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Another triazabicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: A related bicyclic compound with a different arrangement of carbon and nitrogen atoms.
Uniqueness: 1,3,6-Triazabicyclo[4.2.1]nonane is unique due to its specific ring structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
736179-85-4 |
---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,3,6-triazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-8-3-4-9(6-8)5-7-1/h7H,1-6H2 |
InChI Key |
KPQPVUVFJQYJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C2)CN1 |
Origin of Product |
United States |
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